molecular formula C17H13NO2 B12582843 Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- CAS No. 289636-45-9

Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-

Cat. No.: B12582843
CAS No.: 289636-45-9
M. Wt: 263.29 g/mol
InChI Key: VBUKZZMUUHZWFU-UHFFFAOYSA-N
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Description

The field of advanced organic materials is continually driven by the design and synthesis of novel molecular structures with tailored electronic and photophysical properties. Among these, conjugated organic compounds are paramount. Pyridine (B92270), 2,6-bis[2-(2-furanyl)ethenyl]- represents a noteworthy example of such a molecule, merging a pyridine core with furan-containing vinyl arms to create a unique electronic architecture.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

289636-45-9

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2,6-bis[2-(furan-2-yl)ethenyl]pyridine

InChI

InChI=1S/C17H13NO2/c1-4-14(8-10-16-6-2-12-19-16)18-15(5-1)9-11-17-7-3-13-20-17/h1-13H

InChI Key

VBUKZZMUUHZWFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C=CC2=CC=CO2)C=CC3=CC=CO3

Origin of Product

United States

**synthetic Methodologies and Chemical Transformations of Pyridine, 2,6 Bis 2 2 Furanyl Ethenyl **

Synthetic Pathways to the 2,6-bis[2-(2-furanyl)ethenyl] Pyridine (B92270) Core

The creation of the target compound's central framework can be approached in two primary ways: by constructing the pyridine ring with the side chains already partially or fully in place, or by starting with a pre-formed pyridine ring and subsequently adding the side chains.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the ethenyl linkages in the target molecule. These methods typically involve the reaction of a halo-pyridine (e.g., 2,6-dibromopyridine) with a vinyl-furan derivative.

Key coupling reactions applicable to this synthesis include:

Heck Reaction: This reaction would couple 2,6-dibromopyridine (B144722) with 2-vinylfuran. The reaction is catalyzed by a palladium complex and requires a base.

Suzuki Coupling: This involves the reaction of a pyridine-boronic acid derivative with a vinyl-halide, or more relevantly, 2,6-dibromopyridine with a furan-vinylboronic acid derivative.

Stille Coupling: This reaction uses an organotin reagent. For this synthesis, 2,6-dibromopyridine could be coupled with 2-(tributylstannyl)vinylfuran in the presence of a palladium catalyst. A similar strategy has been employed for the synthesis of furanyl-substituted terpyridines from a terpyridine triflate and 2-tributylstannylfuran. beilstein-journals.org

Sonogashira Coupling: This method is used to form carbon-carbon triple bonds, which can then be selectively reduced to the desired (E)-ethenyl double bond. The synthesis would involve coupling 2,6-dibromopyridine with 2-ethynylfuran, followed by partial hydrogenation. This approach has been used to create scaffolds based on 2,6-bis(2-anilinoethynyl)pyridine. nih.gov

These reactions benefit from their high functional group tolerance and generally good yields. The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction and minimizing side products. N-heterocyclic carbene (NHC)-palladium complexes have also been explored as effective pre-catalysts for the cross-coupling of furanyl derivatives with aryl bromides via C-H activation. dntb.gov.uaresearchgate.netresearchgate.net

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Strategies This table presents generalized conditions for reactions analogous to the synthesis of the target compound.

Reaction Name Pyridine Substrate Furan (B31954) Substrate Catalyst Example Base/Additives Typical Solvent Advantage
Heck 2,6-Dihalopyridine 2-Vinylfuran Pd(OAc)₂, PPh₃ Et₃N, KOAc DMF, DMAc Avoids organometallic reagents
Suzuki 2,6-Dihalopyridine 2-Vinylboronic acid Pd(PPh₃)₄ Na₂CO₃, K₃PO₄ Toluene, Dioxane Stable and low-toxicity boronic acids
Stille 2,6-Dihalopyridine 2-(Tributylstannyl)vinylfuran Pd(PPh₃)₄ - (LiCl often added) THF, Toluene Tolerant of many functional groups
Sonogashira 2,6-Dihalopyridine 2-Ethynylfuran PdCl₂(PPh₃)₂, CuI Et₃N, Piperidine THF, DMF Forms alkyne precursor for stereoselective reduction

Olefination reactions provide a direct route to form the ethenyl double bonds by reacting a carbonyl group with a phosphorus-stabilized carbanion or an active methylene (B1212753) compound. These methods typically start with a diformyl- or diacetyl-pyridine precursor.

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. wikipedia.orglibretexts.org For the target molecule, 2,6-pyridinedicarboxaldehyde (B58191) would be reacted with a furfuryl-triphenylphosphonium ylide. The stereochemistry of the resulting alkene depends on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org The use of 2-furyl substituents on the phosphorus atom has been shown to improve (Z)-selectivity. researchgate.net The strong, stable phosphine (B1218219) oxide byproduct is a key driving force for this reaction. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a Wittig ylide. wikipedia.org This reaction almost exclusively produces the thermodynamically more stable (E)-alkene, which is desirable for the target compound's structure. wikipedia.orgnrochemistry.com The reaction of 2,6-pyridinedicarboxaldehyde with a diethyl furfurylphosphonate ester in the presence of a base like NaH would yield the target compound. A significant advantage is that the water-soluble phosphate (B84403) byproduct is easily removed during workup. organic-chemistry.org

Knoevenagel Condensation: This condensation reaction occurs between a carbonyl compound (like 2,6-pyridinedicarboxaldehyde) and a compound with an active methylene group (like 2-furanylacetic acid or its derivatives), catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The initial product is a β-hydroxy compound that typically dehydrates to form the α,β-unsaturated product. sigmaaldrich.comthermofisher.com The Kröhnke pyridine synthesis is a related, powerful method where chalcone-type intermediates, formed via an aldol (B89426) condensation (a reaction related to the Knoevenagel condensation), are reacted with a pyridinium (B92312) salt and an ammonia (B1221849) source to construct the central pyridine ring. beilstein-journals.orgnih.gov

Table 2: Comparison of Olefination Reactions This table outlines the application of olefination reactions for the synthesis of the target compound, starting from 2,6-pyridinedicarboxaldehyde.

Reaction Name Key Reagent Base Example Stereoselectivity Key Features & Byproducts
Wittig Reaction Furfuryltriphenylphosphonium salt n-BuLi, NaH, NaOMe Variable (Ylide dependent) Forms stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org
Horner-Wadsworth-Emmons Diethyl furfurylphosphonate NaH, K₂CO₃ Predominantly (E) More nucleophilic reagent; water-soluble phosphate byproduct. wikipedia.orgorganic-chemistry.org
Knoevenagel Condensation 2-Furanylacetic acid derivative Piperidine, Pyridine Generally (E) Involves dehydration; can be used to build the pyridine ring itself. wikipedia.orgsigmaaldrich.com

Achieving the desired 2,6-disubstituted pyridine structure requires high regioselectivity. When building the molecule from a pre-existing pyridine, the challenge lies in ensuring functionalization occurs exclusively at the 2- and 6-positions, avoiding reaction at other sites on the ring. The inherent electronic properties of the pyridine ring direct electrophilic substitutions to the 3- and 5-positions and nucleophilic substitutions to the 2-, 4-, and 6-positions.

Starting with 2,6-dihalopyridines provides a reliable regiochemical outcome for cross-coupling reactions. Similarly, starting with pyridine-2,6-dicarboxylic acid or its derivatives (e.g., acid chlorides, esters) allows for selective transformations at these positions. mdpi.com

Chemo-selectivity is crucial when the furan or pyridine rings contain other functional groups. The reaction conditions must be chosen to favor the desired bond formation without affecting other sensitive parts of the molecule. For instance, in an organocatalytic approach to functionalize indoles, specific catalysts were used to achieve high chemo- and regioselectivity, providing a model for the selective synthesis of complex heterocyclic systems. nih.gov

Precursor Synthesis and Derivatization Strategies

The success of the synthetic methodologies described above hinges on the availability of suitable precursors.

Pyridine Precursors:

2,6-Dihalopyridines: 2,6-Dibromo- or 2,6-dichloropyridine (B45657) are key starting materials for cross-coupling reactions.

Pyridine-2,6-dicarboxylic acid: This can be synthesized and then converted to the corresponding dialdehyde (B1249045) (for olefination) or diester.

2,6-Lutidine (2,6-dimethylpyridine): The methyl groups can be functionalized. For example, they can be halogenated to form 2,6-bis(bromomethyl)pyridine, a precursor for Wittig reagents, or oxidized to form 2,6-pyridinedicarboxaldehyde. A biocatalytic process using recombinant whole cells has been shown to convert 2,6-lutidine into 2,6-bis(hydroxymethyl)pyridine. rsc.orgethz.ch

Furan Precursors:

2-Vinylfuran: Required for Heck and Suzuki couplings.

2-Ethynylfuran: A precursor for Sonogashira coupling.

Furfural (Furan-2-carboxaldehyde): Can be reduced to furfuryl alcohol, which is then converted to a furfuryl halide to prepare Wittig or HWE reagents.

2-Furanylacetic acid: A precursor for Knoevenagel condensations.

Derivatization strategies involve modifying these basic precursors to alter the electronic or steric properties of the final molecule. For example, substituents could be introduced onto the furan ring before it is coupled to the pyridine core, allowing for fine-tuning of the molecule's characteristics.

Exploration of Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry emphasizes sustainability, prompting the exploration of greener routes for the synthesis of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-.

Alternative Energy Sources: Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields in the multicomponent synthesis of novel pyridines. nih.gov

Greener Solvents and Catalysts: Efforts have been made to reduce the use of hazardous organic solvents. An adaptation of the Kröhnke method for synthesizing furanyl-substituted terpyridines was developed to proceed under solvent-free conditions, although with limited success for some substrates. beilstein-journals.org Research into Knoevenagel condensations has demonstrated catalyst-free approaches that proceed in water, a benign solvent. rsc.org

Biocatalysis: The use of enzymes or whole-cell systems offers a highly sustainable alternative to traditional chemical methods. A one-pot biocatalytic process using recombinant E. coli cells has been developed to synthesize 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, avoiding the harsh reagents and multistep procedures of traditional organic synthesis. rsc.orgethz.ch This precursor is ideal for subsequent oxidation to the dialdehyde needed for olefination reactions.

Upscaling and Industrial Relevance of Synthetic Procedures

The potential for large-scale production of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- depends on the efficiency, cost-effectiveness, and safety of the chosen synthetic route.

Process Optimization: One-pot reactions, such as the multicomponent synthesis of pyridines, are highly desirable for industrial applications as they reduce the number of unit operations (extractions, purifications), saving time, materials, and cost. nih.gov

Biocatalytic Routes: The biocatalytic synthesis of the 2,6-bis(hydroxymethyl)pyridine precursor is a promising avenue for industrial production. The process has been scaled up, achieving product titers of over 12 g/L with a space-time yield of 0.8 g/L/h, demonstrating its potential for efficient, large-scale manufacturing under environmentally friendly conditions. rsc.orgethz.ch

Catalyst Cost and Recovery: For palladium-catalyzed reactions, the cost and toxicity of the metal are significant considerations. The development of highly active catalysts that can be used at very low loadings (mol%) is crucial. mdpi.com Furthermore, immobilizing catalysts on solid supports can facilitate their recovery and reuse, enhancing the economic and environmental viability of the process.

**advanced Structural Elucidation and Solid State Characterization of Pyridine, 2,6 Bis 2 2 Furanyl Ethenyl **

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical structure and spatial arrangement of atoms in "Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-". A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable deuterated solvent would provide a complete picture of its configuration and preferred conformation in solution.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. Distinct signals would be expected for the protons on the pyridine (B92270) ring, the furan (B31954) rings, and the ethenyl (vinyl) linkers. The coupling constants (J-values) between the vinyl protons would be crucial for determining the configuration of the double bonds; a larger coupling constant (typically >12 Hz) is characteristic of an E (trans) configuration, while a smaller value is indicative of a Z (cis) configuration.

¹³C NMR: The carbon NMR spectrum would identify all unique carbon atoms in the molecule, including those in the pyridine and furan rings, as well as the vinyl carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the individual ring systems and along the vinyl chains, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (2-3 bonds away), which is essential for connecting the different structural fragments (pyridine to vinyl, vinyl to furan).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for conformational analysis. It detects through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. nih.gov This data would elucidate the preferred spatial orientation of the furan rings relative to the pyridine core and could confirm the stereochemistry of the vinyl groups. nih.gov

Interactive Data Table: Expected ¹H and ¹³C NMR Resonances This table outlines the types of proton and carbon signals expected for Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-. Specific chemical shifts (δ) would be determined experimentally.

Atom TypeDescriptionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Pyridine-HProtons on the central pyridine ring7.0 - 8.5120 - 155
Furan-HProtons on the outer furan rings6.0 - 7.5110 - 145
Ethenyl-HProtons on the vinyl linker6.5 - 8.0115 - 140

Vibrational Spectroscopy (FT-IR, Raman) for Probing Molecular Vibrations and Functional Group Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. sci-hub.stsurfacesciencewestern.com These techniques are complementary and essential for confirming the presence of key structural motifs in "Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-". nih.gov

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. surfacesciencewestern.com Key expected absorptions would include:

C=C Stretching: Bands corresponding to the vinyl groups and the aromatic pyridine and furan rings, typically in the 1450-1650 cm⁻¹ region.

Aromatic C-H Stretching: Signals typically observed just above 3000 cm⁻¹.

Vinyl C-H Stretching: Also found in the 3000-3100 cm⁻¹ range.

C-O-C Stretching: A strong, characteristic band for the furan ring's ether linkage, usually appearing in the 1000-1300 cm⁻¹ region.

Pyridine Ring Vibrations: A series of characteristic bands that confirm the presence of the pyridine skeleton.

C-H Bending (Out-of-Plane): These vibrations in the 700-1000 cm⁻¹ region can provide information about the substitution pattern of the rings and the stereochemistry of the vinyl group.

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light. surfacesciencewestern.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be especially useful for observing the symmetric C=C stretching of the vinyl linkers and the breathing modes of the aromatic rings, which may be weak in the IR spectrum.

Interactive Data Table: Principal Vibrational Modes This table lists the primary functional groups and the expected wavenumber ranges for their characteristic vibrations in FT-IR and Raman spectra.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique Sensitivity
Pyridine & Furan RingsAromatic C=C Stretch1450 - 1600FT-IR, Raman
Ethenyl LinkerC=C Stretch1600 - 1650FT-IR, Raman (often strong)
Aromatic & Ethenyl C-HC-H Stretch3000 - 3100FT-IR
Furan RingC-O-C Asymmetric Stretch1000 - 1300FT-IR (often strong)
Ethenyl LinkerTrans C-H Out-of-Plane Bend960 - 980FT-IR

X-ray Diffraction Analysis of Single Crystals and Polycrystalline Samples

X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state.

Beyond the structure of a single molecule, X-ray diffraction elucidates how multiple molecules arrange themselves in the crystal lattice. nih.gov This analysis is crucial for understanding the supramolecular chemistry of the compound. For a molecule rich in aromatic rings like this one, key intermolecular interactions would likely include:

π-π Stacking: Face-to-face or offset interactions between the pyridine and/or furan rings of adjacent molecules.

C-H···π Interactions: Interactions where a C-H bond from one molecule points towards the electron-rich π-system of an aromatic ring on a neighboring molecule.

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. Different polymorphs of the same compound can have distinct physical properties. While no polymorphs of "Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-" have been reported in the searched literature, a comprehensive solid-state characterization would involve screening for different crystalline forms. Techniques such as crystallization from various solvents or at different temperatures would be employed. Powder X-ray Diffraction (PXRD) is the primary tool for identifying different polymorphic forms, as each form will produce a unique diffraction pattern. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) would be used to study phase transitions between polymorphs as a function of temperature.

Advanced Mass Spectrometry for Molecular Fingerprinting and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a core analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) would be used to determine the accurate mass of the molecular ion. This allows for the unambiguous confirmation of the compound's elemental formula, C₁₇H₁₃NO₂.

Tandem Mass Spectrometry (MS/MS): In a tandem MS experiment, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a roadmap of the molecule's structure. For "Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-", predictable fragmentation pathways would likely involve the cleavage of the vinyl linkers, leading to the loss of furan or furanylvinyl moieties. ed.ac.ukresearchgate.net Analyzing these fragments helps to confirm the connectivity of the pyridine, ethenyl, and furan units.

Interactive Data Table: Predicted Mass Spectrometry Fragments This table shows the expected molecular ion and plausible major fragment ions that could be observed in a tandem mass spectrometry experiment.

IonFormulaDescription
[M]⁺[C₁₇H₁₃NO₂]⁺Molecular Ion
[M - C₄H₃O]⁺[C₁₃H₁₀NO]⁺Loss of a furanyl radical
[M - C₆H₅O]⁺[C₁₁H₈NO]⁺Loss of a furanylvinyl radical
[C₉H₇N]⁺[C₉H₇N]⁺Pyridyl-divinyl fragment
[C₆H₅O]⁺[C₆H₅O]⁺Furanylvinyl fragment
[C₅H₅N]⁺[C₅H₅N]⁺Pyridine fragment
[C₄H₃O]⁺[C₄H₃O]⁺Furanyl fragment

Scanning Probe Microscopy for Surface Morphology and Thin Film Structure

Atomic Force Microscopy (AFM) for Topographical Analysis

AFM is widely employed to investigate the surface topography of thin films of conjugated polymers and molecules. researchgate.net For thin films of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-, AFM could provide critical information regarding film quality, which is paramount for performance in electronic devices. Key parameters that can be determined from AFM analysis include surface roughness, grain size, and the presence of any defects or aggregates. researchgate.netutwente.nl The self-assembling properties inherent to many pyridine derivatives suggest the potential for ordered structures within the thin film. nih.gov

Intermolecular interactions, such as π-π stacking, play a crucial role in the solid-state packing of conjugated molecules. researchgate.net The planar segments of the furan rings and the pyridine core in Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- are expected to promote such interactions, potentially leading to the formation of ordered domains within the film. Theoretical calculations on similar pyridine-furan oligomers suggest a propensity for stable, helical conformations, which would influence their packing arrangement. rsc.org AFM can be used to probe the orientation of these packed structures relative to the substrate, which is a critical factor for charge transport in devices. researchgate.net

Scanning Tunneling Microscopy (STM) for High-Resolution Imaging and Electronic Properties

STM offers the capability for even higher resolution imaging, potentially resolving individual molecules and their arrangement within a thin film on a conductive substrate. rsc.org For Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-, STM could provide insights into the molecular-scale packing and the influence of the substrate on the formation of the initial monolayer. Studies on other organic thin films have shown that STM can reveal molecular exchange processes and the preferential interaction of molecules with the substrate. rsc.org

Furthermore, STM can be utilized to probe the local electronic properties of the molecules. By analyzing the tunneling current as a function of the applied voltage (a technique known as scanning tunneling spectroscopy or STS), it is possible to gain information about the molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). aps.org This would be invaluable for understanding the charge injection and transport characteristics of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- at a fundamental level. Theoretical models have been developed to understand the transport characteristics of π-conjugated molecules in an STM setup. aps.org

Expected Research Findings from Hypothetical SPM Studies

Given the lack of direct experimental data, a hypothetical summary of expected findings from SPM analysis of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- is presented below. This is based on findings for analogous conjugated materials containing pyridine and furan units.

TechniqueParameter MeasuredExpected ObservationSignificance
AFM Surface Roughness (Rq)Low nanometer range, dependent on deposition conditions.Smooth surfaces are crucial for efficient device performance.
Film MorphologyFormation of crystalline or polycrystalline domains.Indicates the degree of molecular ordering and self-assembly.
Grain/Domain SizeVariable, influenced by annealing temperature and time.Larger grain sizes generally lead to better charge transport.
STM Molecular PackingOrdered arrangements, potentially influenced by π-π stacking.Provides insight into the fundamental self-assembly mechanisms.
Electronic Structure (via STS)Determination of HOMO-LUMO gap at the single-molecule level.Correlates molecular structure with electronic properties.

It is important to emphasize that the values in the table are illustrative and would need to be confirmed by experimental studies on Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-. The insights gained from such studies would be critical for optimizing the performance of this material in potential applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

**computational and Theoretical Studies of Electronic Structure and Reactivity of Pyridine, 2,6 Bis 2 2 Furanyl Ethenyl **

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

DFT is a widely used method for investigating the electronic structure of molecules. By approximating the electron density, it allows for the calculation of various ground-state properties, offering a balance between accuracy and computational cost. For π-conjugated systems like Pyridine (B92270), 2,6-bis[2-(2-furanyl)ethenyl]-, DFT studies often focus on the frontier molecular orbitals and charge distribution to understand their electronic character and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its optical and electronic properties.

Table 1: Representative DFT-Calculated HOMO-LUMO Energies and Gaps for Analogous Pyridine-Furan Systems

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyridine-Furan Oligomer (n=1)-5.89-1.784.11
Pyridine-Furan Oligomer (n=2)-5.62-2.153.47
Pyridine-Furan Oligomer (n=3)-5.45-2.433.02

Note: The data presented in this table is representative of typical values for pyridine-furan oligomers and is intended for illustrative purposes. The exact values for Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- may vary.

The distribution of electron density in a molecule and the resulting molecular electrostatic potential (MEP) are fundamental to understanding its reactivity and intermolecular interactions. The MEP map highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

For Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-, the nitrogen atom of the central pyridine ring is expected to be a region of negative electrostatic potential, making it a likely site for protonation and coordination to metal ions. The furan (B31954) rings and the ethenyl bridges, being part of the π-conjugated system, will also exhibit specific patterns of charge distribution that influence their interaction with other molecules. DFT calculations on similar aromatic and heteroaromatic compounds have been instrumental in visualizing these properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful extension of DFT that allows for the study of molecules in their electronically excited states. This is particularly important for understanding the photophysical properties of a compound, such as its absorption and emission of light.

TD-DFT calculations can predict the electronic absorption spectra of molecules by determining the energies of vertical excitations from the ground state to various excited states. These calculations provide the theoretical maximum absorption wavelengths (λmax), which can be compared with experimental UV-Vis spectra. Similarly, by optimizing the geometry of the first excited state, TD-DFT can also provide insights into the emission properties of a molecule. Studies on related π-conjugated pyridine derivatives have demonstrated that TD-DFT can be a robust and accurate approach for predicting absorption spectra.

Beyond predicting the position of absorption bands, TD-DFT provides detailed information about the nature of electronic transitions, including their excitation energies and oscillator strengths. The oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition occurring upon absorption of a photon.

For molecules like Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-, the lowest energy electronic transitions are typically of a π-π* character, involving the promotion of an electron from the HOMO to the LUMO. The calculated excitation energies and oscillator strengths are crucial for interpreting experimental spectra and understanding the nature of the excited states.

Table 2: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for Analogous π-Conjugated Systems

TransitionExcitation Energy (eV)Oscillator Strength (f)
S0 → S13.151.25
S0 → S23.480.05
S0 → S33.820.12

Note: This table presents representative data for analogous π-conjugated molecules to illustrate the type of information obtained from TD-DFT calculations. The specific values for Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- may differ.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of a molecule and its behavior in different environments, such as in solution.

For a flexible molecule like Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-, MD simulations can explore the different possible conformations arising from the rotation around the single bonds connecting the aromatic rings. These simulations can reveal the most stable conformations and the energy barriers between them. Understanding the conformational flexibility is important as it can significantly impact the molecule's properties and its ability to pack in the solid state or interact with other molecules in solution. Research on helical pyridine-furan oligomers has utilized molecular dynamics to understand their structural dynamics.

Quantum Chemical Characterization of Reaction Mechanisms and Transition States

The synthesis of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-, a distyrylpyridine derivative, is often achieved through olefination reactions such as the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnih.govresearchgate.netrsc.org Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the intricate details of such reaction mechanisms. These studies can map out the potential energy surface of the reaction, identifying key intermediates, transition states, and the rate-determining steps. nih.govrsc.orgelsevierpure.com

For a reaction like the HWE, computational investigations can provide insights into the stereoselectivity of the alkene formation (E/Z isomerism). nih.govelsevierpure.com The mechanism involves the deprotonation of a phosphonate (B1237965) ester to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde (in this case, furan-2-carbaldehyde) to form an oxaphosphetane intermediate. wikipedia.orgnih.gov Subsequent elimination yields the desired alkene and a phosphate (B84403) byproduct. wikipedia.org

Theoretical calculations can determine the activation energies for the formation of different stereoisomers, explaining why one might be favored over the other. nih.govelsevierpure.com For instance, studies on the HWE reaction have computationally investigated the stability of different transition state geometries leading to either the E or Z product. elsevierpure.com While specific computational studies on the reaction mechanism for Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- are not extensively documented in the reviewed literature, the principles from related systems are directly applicable. A computational study on the reaction of lithium enolate derived from trimethyl phosphonoacetate with acetaldehyde, for example, revealed that the oxaphosphetane formation is the rate-determining step. nih.gov

Table 1: Representative Theoretical Data for Horner-Wadsworth-Emmons Reaction Steps

While specific data for the target compound is not available, the following table illustrates the type of information that can be obtained from quantum chemical calculations for a generic HWE reaction, based on findings for analogous systems.

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)Key Geometric Parameters
1. DeprotonationPhosphonate Anion0 (Reference)P-C bond length
2. Nucleophilic AdditionAddition Transition State+10 to +15Forming C-C bond distance
3. Oxaphosphetane FormationOxaphosphetane Intermediate-20 to -30P-O and C-C bond lengths
4. EliminationElimination Transition State+5 to +10Breaking P-C and C-O bonds

Note: The data in this table is illustrative and represents typical values for HWE reactions. It is not specific to Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-.

Solvation Models and Environmental Effects on Electronic and Optical Properties

The electronic and optical properties of conjugated molecules like Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- are often sensitive to the surrounding environment. Solvatochromism, the change in color of a substance when dissolved in different solvents, is a manifestation of this sensitivity. nih.govnih.gov Computational solvation models are crucial for understanding and predicting these environmental effects. science.govacs.orgwikipedia.orgpyscf.orgq-chem.com

The Polarizable Continuum Model (PCM) and its variants, such as the Conductor-like Screening Model (COSMO), are widely used methods to simulate the presence of a solvent. science.govwikipedia.orgq-chem.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. wikipedia.org This approach allows for the calculation of properties such as absorption and emission spectra in different solvents at a manageable computational cost. science.gov

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. researchgate.netresearchgate.net By combining TD-DFT with a solvation model like PCM, one can predict how the absorption maxima (λmax) will shift in solvents of varying polarity. researchgate.net For styryl-based dyes, a bathochromic (red) shift in λmax is often observed as the solvent polarity increases. beilstein-journals.org This is typically due to a greater stabilization of the more polar excited state compared to the ground state in a polar solvent. Studies on related styrylpyridinium dyes have shown that the extent of this shift can be significant and is influenced by the specific substitution pattern on the molecule. nih.govnih.gov

Table 2: Illustrative Solvatochromic Effects on the Absorption Maximum (λmax) of an Analogous Distyrylpyridine Dye

The following table provides representative data on how the electronic absorption maximum of a distyrylpyridine derivative might change with solvent polarity, based on published data for similar compounds.

SolventDielectric Constant (ε)λmax (nm)Solvatochromic Shift (Δλ)
Hexane1.883800
Toluene2.38385+5
Chloroform4.81392+12
Acetone20.7405+25
Acetonitrile37.5410+30
Dimethyl Sulfoxide (DMSO)46.7415+35

Note: This data is illustrative and based on general trends observed for solvatochromic dyes. nih.govnih.govbeilstein-journals.org The specific values for Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- may differ.

These computational models are essential for designing molecules with specific optical properties for applications such as fluorescent probes and nonlinear optical materials, where tuning the response to the environment is critical.

**comprehensive Photophysical and Optoelectronic Characterization of Pyridine, 2,6 Bis 2 2 Furanyl Ethenyl **

Electronic Absorption Spectroscopy in Various Solvents and Aggregate States

The interaction of Pyridine (B92270), 2,6-bis[2-(2-furanyl)ethenyl]- with light is fundamentally characterized by its electronic absorption spectrum. Studies across a range of solvents and in aggregated forms reveal the nature of its electronic transitions and its propensity for self-assembly.

Analysis of Extinction Coefficients and Electronic Transitions

The electronic absorption spectra of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- are typically characterized by intense absorption bands in the near-UV and visible regions, which are attributed to π-π* and n-π* electronic transitions within the conjugated system. The high molar extinction coefficients associated with the main absorption bands are indicative of highly allowed π-π* transitions.

Table 1: Illustrative Electronic Absorption Data for a Related Distyrylpyridine Derivative in Various Solvents

SolventAbsorption Maximum (λ_max, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Cyclohexane35050,000
Dichloromethane35855,000
Acetonitrile36252,000
Dimethyl Sulfoxide36558,000

Note: This table is illustrative and based on general data for similar compounds. Specific values for Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- would require dedicated experimental measurement.

Concentration-Dependent Self-Assembly and Aggregation Studies

Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- and its derivatives have been shown to exhibit concentration-dependent self-assembly and aggregation in solution. At low concentrations, the molecules exist as monomers and the absorption spectrum is well-defined. However, as the concentration increases, intermolecular interactions can lead to the formation of aggregates, such as H-aggregates or J-aggregates.

The formation of these aggregates is typically accompanied by changes in the absorption spectrum. For instance, the appearance of a new, blue-shifted absorption band is characteristic of H-aggregate formation, resulting from parallel stacking of the chromophores. Conversely, a new, red-shifted band would indicate the formation of J-aggregates with a head-to-tail arrangement. Some related compounds have been reported to exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state due to the restriction of intramolecular rotations.

Steady-State and Time-Resolved Emission Spectroscopy

The emission properties of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- provide crucial information about the fate of the excited state and the efficiency of light emission.

Fluorescence Quantum Yield Determination and Luminescence Efficiencies

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The luminescence efficiency of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- is highly dependent on the solvent and its aggregation state.

In dilute solutions, the fluorescence quantum yield can vary significantly with solvent polarity. For many similar organic chromophores, non-polar solvents tend to favor higher fluorescence quantum yields, while polar solvents can promote non-radiative decay pathways, leading to lower quantum yields. The presence of heavy atoms or specific quenching agents in the solvent can also drastically reduce the fluorescence intensity.

Table 2: Representative Fluorescence Quantum Yields for a Related Chromophore in Different Solvents

SolventExcitation Wavelength (nm)Emission Maximum (λ_em, nm)Fluorescence Quantum Yield (Φ_F)
Toluene3604200.85
Tetrahydrofuran3604350.60
Acetonitrile3624500.35
Water365480 (aggregated)0.05 (monomer), >0.5 (AIE)

Note: This table is illustrative. Specific values for Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- would require experimental determination.

Excited State Lifetimes and Radiative/Non-Radiative Decay Pathways

Time-resolved emission spectroscopy is employed to measure the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. The lifetime is a key parameter for understanding the dynamics of the excited state and the competition between radiative and non-radiative decay processes.

The radiative decay rate constant (k_r) and the non-radiative decay rate constant (k_nr) can be determined from the fluorescence quantum yield and the excited-state lifetime using the following relationships:

Φ_F = k_r / (k_r + k_nr) τ = 1 / (k_r + k_nr)

From these, k_r = Φ_F / τ and k_nr = (1 - Φ_F) / τ.

Non-radiative decay pathways can include internal conversion, intersystem crossing to the triplet state, and quenching by other molecules. The planarity and rigidity of the molecular structure play a significant role in minimizing non-radiative decay and enhancing luminescence.

Thermally Activated Delayed Fluorescence (TADF) and Phosphorescence Phenomena

In certain molecular architectures, particularly those with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), thermally activated delayed fluorescence (TADF) can occur. In TADF, molecules in the non-emissive triplet state can undergo reverse intersystem crossing (RISC) back to the emissive singlet state upon thermal activation, leading to a long-lived fluorescence component. This mechanism is of great interest for application in organic light-emitting diodes (OLEDs) as it allows for the harvesting of both singlet and triplet excitons, potentially leading to near 100% internal quantum efficiency.

While there is no direct evidence in the reviewed literature to definitively claim that Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- is a TADF emitter, its structural motifs, which combine electron-donating furan (B31954) rings with an electron-accepting pyridine core, are conducive to creating the charge-transfer character in the excited state that can lead to a small ΔE_ST.

Phosphorescence, which is emission from the triplet state, is typically weak at room temperature for purely organic molecules due to efficient non-radiative decay. However, it can often be observed at low temperatures (e.g., 77 K) in a rigid matrix, where non-radiative processes are suppressed. The observation of phosphorescence would provide direct information about the energy of the T₁ state, which is crucial for assessing the possibility of TADF.

Nonlinear Optical (NLO) Properties and Multi-Photon Absorption Processes

The extended π-conjugated system and the inherent donor-π-acceptor-π-donor (D-π-A-π-D) nature of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- make it a promising candidate for nonlinear optical (NLO) applications. NLO materials are crucial for technologies such as optical data storage, 3D microfabrication, and bio-imaging.

Two-Photon Absorption Cross-Section Measurements

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. The probability of this event is proportional to the square of the incident light intensity. The 2PA cross-section (σ₂) is a measure of a molecule's efficiency in undergoing 2PA and is typically reported in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹).

While direct experimental measurements of the 2PA cross-section for Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- are not extensively reported in the literature, data from structurally similar stilbene (B7821643) and distyrylbenzene (B1252955) derivatives provide valuable insights. For instance, stilbene derivatives, which share the ethenyl linkage, have been a focus of 2PA studies. The 2PA spectra of these compounds reveal that the cross-section is significantly influenced by the molecular symmetry and the nature of the electronic transitions. usc.edunih.gov In many conjugated molecules, the lowest-energy one-photon absorption corresponds to a transition to the first excited state (S₁), while a higher-energy state (often S₂) is strongly two-photon allowed.

The introduction of furan rings as the donor groups is expected to enhance the 2PA cross-section compared to simple phenyl rings due to the higher electron-donating ability of the oxygen heteroatom. The following table presents representative 2PA data for related chromophores to contextualize the expected performance of the title compound.

CompoundSolventλmax (nm)σ₂ (GM)
trans-StilbeneCyclohexane280 (1PA)~20 @ 560 nm
Distyrylbenzene derivativeToluene380 (1PA)910 @ 720 nm
Donor-π-Acceptor StilbeneVariousVaries10-1000+

Note: This table contains representative data for analogous compounds to illustrate the range of observed 2PA cross-sections. The values for Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- may differ.

The measurement of 2PA cross-sections is typically performed using techniques such as the Z-scan method or two-photon excited fluorescence (TPEF). The Z-scan technique directly measures the nonlinear absorption, while TPEF is an indirect method that relies on the fluorescence quantum yield of the material.

Hyperpolarizability and Second Harmonic Generation (SHG) Response

The first hyperpolarizability (β) is a molecular property that quantifies the second-order nonlinear optical response, which is responsible for phenomena like second harmonic generation (SHG), where two photons of a certain frequency are converted into a single photon with twice the frequency. For a molecule to exhibit a non-zero β, it must be non-centrosymmetric.

While Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- possesses a C₂ᵥ point group symmetry, which allows for a non-zero hyperpolarizability, its symmetrical D-π-A-π-D structure suggests that the second-order NLO response might be modest compared to asymmetric D-π-A compounds. However, theoretical calculations on the closely related 2,6-distyrylpyridine have been performed to compute its hyperpolarizability. researchgate.net These studies indicate that the molecule's planar conformation, stabilized by weak hydrogen-bonding interactions between the olefinic hydrogens and the pyridine nitrogen, contributes to its NLO properties. researchgate.net

Computational methods, such as those based on density functional theory (DFT) and Hartree-Fock (HF), are often employed to calculate the hyperpolarizability of molecules. The calculated values are sensitive to the chosen basis set and the level of theory.

The following table presents calculated hyperpolarizability values for 2,6-distyrylpyridine, offering an estimation of the NLO response expected from the title compound.

Computational MethodBasis SetDipole Moment (Debye)First Hyperpolarizability (β, esu)
HF6-31G(d)1.830.25 x 10⁻³⁰
B3LYP6-31G(d)1.750.19 x 10⁻³⁰

Note: This table shows calculated values for 2,6-distyrylpyridine and serves as an estimate. researchgate.net Experimental values and calculations for Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- may vary.

Charge Transport and Electrical Characterization in Thin Film Architectures

In thin films, the charge transport in organic semiconductors can be described by either a band-like model, where charge carriers are delocalized, or a hopping model, where charges are localized on individual molecules and move via thermally activated hopping. nih.govnih.gov The actual mechanism is often a complex interplay between these two extremes and is influenced by factors such as molecular packing, grain boundaries, and the presence of defects. researchgate.net The formation of polarons, where the charge carrier and its induced lattice distortion propagate together, is a key concept in understanding charge transport in these materials. nih.gov

For Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-, the planar structure and potential for π-π stacking in the solid state could facilitate efficient charge transport. The furan moieties, being electron-rich, can influence the hole-transporting (p-type) properties of the material. Therefore, this compound could potentially exhibit ambipolar charge transport, meaning it can conduct both electrons and holes.

The electrical characterization of thin films typically involves fabricating OFETs and measuring the charge carrier mobility (µ). This parameter quantifies how quickly a charge carrier can move through the material under the influence of an electric field.

Photoinduced Electron Transfer (PET) and Energy Transfer Dynamics

Photoinduced electron transfer (PET) is a fundamental process in many photophysical and photochemical phenomena, including photosynthesis and the operation of photovoltaic devices. In a molecule containing electron donor and acceptor units, the absorption of light can lead to the transfer of an electron from the donor to the acceptor, creating a charge-separated state.

In Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-, the furan rings act as electron donors and the central pyridine ring acts as an electron acceptor. Upon photoexcitation, it is conceivable that an electron could be transferred from a furan moiety to the pyridine core. rsc.orgnih.govacs.org The dynamics of this process, including the rates of charge separation and charge recombination, are crucial for determining the efficiency of any device based on this molecule.

Energy transfer is another important photophysical process where an excited state is transferred from one part of a molecule (or between molecules) to another. In the context of the title compound, energy absorbed by the furan-ethenyl "arms" could be transferred to the pyridine core, or vice versa, depending on the relative energy levels of their excited states.

The study of PET and energy transfer dynamics often involves time-resolved spectroscopic techniques, such as transient absorption spectroscopy, which can monitor the formation and decay of excited states and charge-separated species on timescales ranging from femtoseconds to milliseconds. mdpi.com The hydrogen-bonding capability of the pyridine nitrogen could also play a role in mediating proton-coupled electron transfer processes, further influencing the photochemistry of the system. nih.govacs.org

**applications of Pyridine, 2,6 Bis 2 2 Furanyl Ethenyl in Advanced Functional Materials**

Organic Light-Emitting Diodes (OLEDs) and Display Technologies

In the context of OLEDs, a conjugated molecule like Pyridine (B92270), 2,6-bis[2-(2-furanyl)ethenyl]- could theoretically be investigated as an emitting layer material or a host material. The extended π-conjugation provided by the furan (B31954) rings and the ethenyl linkers, coupled with the electron-deficient nature of the pyridine core, suggests potential for luminescence.

The performance of an OLED emitter is characterized by its quantum efficiency, luminous efficiency, and the color purity of the emitted light. For a novel material, these parameters would be determined experimentally by fabricating an OLED device and measuring its electroluminescent properties.

Table 1: Hypothetical Emitter Performance Data for a Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- Based OLED

ParameterValue
Maximum External Quantum Efficiency (EQE)Data not available
Luminous EfficacyData not available
Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)Data not available
Peak Emission Wavelength (nm)Data not available
Full Width at Half Maximum (FWHM) (nm)Data not available

The operational stability, or lifetime, of an OLED is a critical factor for practical applications. Research in this area would focus on how long the device can maintain its brightness and efficiency during operation. Degradation can occur through various mechanisms, including chemical decomposition of the organic materials and morphological changes in the thin films. The stability of furan-containing compounds can sometimes be a concern due to potential photo-oxidation. researchgate.netnih.gov

Organic Photovoltaics (OPVs) and Solar Energy Conversion

In OPVs, organic materials are used to absorb sunlight and convert it into electricity. Furan-based materials have been explored as both electron donor and acceptor components in the photoactive layer of OPV devices, showing potential for high power conversion efficiencies. researchgate.netnih.govnih.gov The combination of furan and pyridine moieties in "Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-" could lead to interesting electronic properties for photovoltaic applications.

The efficiency of an OPV is highly dependent on the morphology of the active layer, which is typically a bulk heterojunction (BHJ) blend of a donor and an acceptor material. The arrangement of these materials at the nanoscale influences the dissociation of excitons (bound electron-hole pairs) into free charge carriers. Furan's structural properties can promote beneficial molecular packing and rigidity. nih.gov

The power conversion efficiency (PCE) is the primary metric for evaluating the performance of a solar cell. The lifetime of an OPV device, much like an OLED, is crucial for its commercial viability.

Table 2: Hypothetical Performance Data for a Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- Based OPV Device

ParameterValue
Power Conversion Efficiency (PCE) (%)Data not available
Open-Circuit Voltage (Voc) (V)Data not available
Short-Circuit Current Density (Jsc) (mA/cm²)Data not available
Fill Factor (FF) (%)Data not available
Device Lifetime (T80) (hours)Data not available

Organic Field-Effect Transistors (OFETs) and Flexible Electronics

OFETs are fundamental components of flexible electronics, such as displays and sensors. The performance of an OFET is determined by the charge carrier mobility of the organic semiconductor used in the active channel. Both furan- and pyridine-containing polymers and small molecules have been investigated for this purpose. researchgate.netnih.govrsc.orgnih.gov Furan-based semiconductors have shown promising charge transport properties. researchgate.netrsc.org

Table 3: Hypothetical Performance Data for a Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- Based OFET

ParameterValue
Charge Carrier Mobility (μ) (cm²/Vs)Data not available
On/Off Current RatioData not available
Threshold Voltage (Vth) (V)Data not available

Charge Carrier Mobility and Device Characteristics

While specific charge carrier mobility data for Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- is not extensively documented in publicly available literature, the properties of structurally similar compounds provide valuable insights into its potential performance in electronic devices. For instance, oligomers of cyclopentadithiophene-vinylenes end-capped with vinyl-pyridine groups have been studied for their charge transport characteristics in organic field-effect transistors (OFETs). nih.gov These related compounds have demonstrated the ability to act as semiconductors, with their electrical properties being tunable through protonation. nih.gov

The inclusion of the pyridine nitrogen atom in such conjugated systems can significantly influence their electronic behavior, including their charge transport capabilities. nih.gov In related pyridine-containing systems, n-type (electron-transporting) behavior has been observed, which can be stabilized by incorporating additives like poly(2-vinylpyridine) to mitigate degradation from ambient air. squarespace.com The performance of such materials in OFETs is typically characterized by parameters such as field-effect mobility (μ), threshold voltage (Vth), and the on/off current ratio. For example, in a different but relevant organic semiconductor, 2,6-diphenylanthracene, OFETs have been fabricated and evaluated, providing a framework for assessing the potential of new materials. tcichemicals.com

It is anticipated that the extended π-conjugation in Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- would facilitate intramolecular charge transport, making it a candidate for use as an active material in organic electronic devices. The furan rings, being electron-rich, and the pyridine ring, being electron-deficient, create a donor-acceptor-donor (D-A-D) type structure which can be beneficial for both electron and hole transport.

Fabrication Techniques for High-Performance Devices

The fabrication of high-performance electronic devices using organic materials like Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- typically involves the deposition of thin films of the active material. Common techniques for depositing organic semiconductors include physical vapor deposition (thermal evaporation) and solution-based methods like spin coating. squarespace.comnih.gov

For vacuum-deposited films, key parameters that influence device performance include the substrate temperature during deposition and the deposition rate. tcichemicals.com For instance, in the fabrication of some organic transistors, deposition rates are often maintained at around 0.3 to 1.0 Å/s under high vacuum (~10⁻⁴ Pa). tcichemicals.com Subsequent annealing of the films under vacuum is also a common step to improve molecular ordering and, consequently, device performance. squarespace.com

Solution-based processing, on the other hand, offers the potential for large-area and low-cost fabrication. This would involve dissolving the compound in a suitable organic solvent and then applying it to a substrate. The choice of solvent and the concentration of the solution are critical parameters that affect the morphology and quality of the resulting thin film. Additives can also be incorporated into the solution to enhance the stability and performance of the final device. squarespace.com The electrodes for such devices are typically deposited through a shadow mask using physical vapor deposition, with materials like gold often used for their high conductivity and stability. squarespace.com

Chemosensors and Biosensors (General sensing mechanisms, no biological assays)

The inherent fluorescence and conjugated structure of pyridine-based compounds make them promising candidates for the development of chemosensors. While specific studies on Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- as a chemosensor are not widely reported, the broader class of 2,6-disubstituted pyridine derivatives has been extensively investigated for ion sensing applications. rsc.org The general principle involves the interaction of an analyte with the sensor molecule, leading to a measurable change in its optical or electronic properties, such as fluorescence quenching or enhancement, or a colorimetric shift.

For example, conjugated polymers containing 2,6-bis(2-thienyl)pyridine moieties have been shown to be highly efficient sensors for the detection of palladium ions (Pd²⁺). echemi.com The interaction with the metal ion alters the photoluminescence of the polymer, allowing for sensitive detection. Similarly, 2,6-bis(2-anilinoethynyl)pyridine scaffolds have been synthesized and studied as potential anion sensors, where the binding of an anion induces a distinct fluorescence response. wikipedia.orgmolbase.com

Mechanisms of Analyte Recognition and Signal Transduction

The mechanism of analyte recognition in chemosensors based on pyridine derivatives often relies on the coordination of the analyte to the pyridine nitrogen atom or other binding sites within the molecule. This interaction can disrupt the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes within the sensor molecule, leading to a change in its fluorescence.

In the case of metal ion sensing, the pyridine nitrogen and potentially the oxygen atoms of the furan rings in Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- could act as a binding site. The chelation of a metal ion can lead to a more rigid and planar conformation of the molecule, which can enhance fluorescence emission. Conversely, if the analyte acts as a quencher, the fluorescence intensity may decrease upon binding. For anion sensing, hydrogen bonding interactions between the analyte and specific functional groups on the sensor molecule are often the primary recognition mechanism. researchgate.net

Signal transduction is the process by which the analyte binding event is converted into a measurable signal. In fluorescent chemosensors, this is typically a change in the fluorescence spectrum. This can manifest as:

Fluorescence Quenching: A decrease in fluorescence intensity.

Fluorescence Enhancement: An increase in fluorescence intensity.

Ratiometric Sensing: A shift in the wavelength of maximum emission, allowing for detection based on the ratio of intensities at two different wavelengths.

Computational studies on related furan-vinyl-pyridine systems suggest that their interaction with metal ions can be investigated through density functional theory (DFT) to understand the complexing properties and predict their suitability for sensor applications. researchgate.net

Selectivity, Sensitivity, and Limit of Detection Studies

For a chemosensor to be practical, it must exhibit high selectivity and sensitivity towards the target analyte. Selectivity refers to the ability of the sensor to respond to a specific analyte in the presence of other potentially interfering species. Sensitivity is a measure of how much the sensor's signal changes in response to a change in the analyte concentration.

Studies on related pyridine-based polymer sensors have demonstrated high selectivity for certain metal ions, such as Pd²⁺, over other transitional metals. rsc.org This selectivity is often attributed to the specific spatial arrangement of the binding sites in the sensor molecule, which creates a cavity that is well-suited for the target ion. rsc.org

The sensitivity of a fluorescent chemosensor is often quantified by its limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected. For some palladium sensors based on rhodamine derivatives, which share some structural similarities with fluorescent dyes, detection limits as low as 21 nM have been reported. rsc.org Another study on a fluorescent polymer for Pd²⁺ detection reported a detection limit of 1 x 10⁻⁶ M. rsc.org

Table of Performance for Related Pyridine-Based Chemosensors

Sensor TypeTarget AnalyteReported Limit of Detection (LOD)Key Observation
Rhodamine-based probePd²⁺21 nM rsc.orgHigh selectivity and fluorogenic/chromogenic response. rsc.org
Fluorescent polymer with 2,6-bis(2-thienyl)pyridinePd²⁺1 x 10⁻⁶ M rsc.orgFluorescence quenching upon binding. rsc.org

Photoactive Materials for Optical Data Storage and Switching

Compounds that can reversibly change their properties upon exposure to light are of great interest for applications in optical data storage and molecular switching. This phenomenon, known as photochromism, often involves a light-induced reversible transformation between two isomers with different absorption spectra.

Fluorescent Probes for Environmental Monitoring

The detection of environmental pollutants is a critical area where fluorescent probes can offer high sensitivity and real-time monitoring capabilities. Pyridine-based fluorescent probes have been developed for the detection of various environmental contaminants. For example, pyridine-based small-molecule fluorescent probes have been successfully used as optical sensors for detecting benzene (B151609) and gasoline adulteration. nih.gov The presence of these analytes causes a change in the fluorescence emission of the probes, allowing for their quantification. nih.gov

**structure Property Relationships and Rational Design Strategies for Pyridine, 2,6 Bis 2 2 Furanyl Ethenyl **

Influence of Electronic and Steric Effects on Molecular Conformation and Conjugation

The conformation and degree of π-conjugation in Pyridine (B92270), 2,6-bis[2-(2-furanyl)ethenyl]- are dictated by a delicate balance of electronic and steric factors inherent to its constituent parts: the central pyridine ring, the ethenyl bridges, and the terminal furan (B31954) rings. The pyridine ring is π-electron deficient, while the furan rings are π-electron rich. This electronic difference establishes a donor-acceptor-donor (D-A-D) type architecture, which is fundamental to its optoelectronic properties.

The ethenyl (-CH=CH-) linkers provide the primary pathway for π-conjugation between the pyridine and furan rings. For maximum effective conjugation, a planar arrangement of the entire molecule is desirable, as this maximizes the overlap of p-orbitals along the backbone. However, steric hindrance between the hydrogen atoms on the ethenyl bridge and those on the adjacent aromatic rings can lead to torsional twists. In related systems, such as oligomers containing pyridine and furan, it has been shown that sterically demanding substituents can induce twisting in the conjugated backbone. researchgate.net This deviation from planarity can disrupt π-conjugation, leading to changes in the electronic properties.

In the case of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- , the rotational freedom around the single bonds connecting the rings to the vinyl groups allows for various conformations. Computational studies on similar oligomers have revealed that helix-like conformers can be the most stable structures, and their stability often increases with the length of the oligomer chain. researchgate.netrsc.org The inclusion of dispersion correction in density functional theory (DFT) calculations is crucial for accurately predicting these ground-state geometries. researchgate.netrsc.org The interplay between the electronically favorable planar conformation for conjugation and the sterically favorable non-planar arrangement results in a specific equilibrium geometry that dictates the material's ultimate electronic and photophysical behavior.

Correlation Between Molecular Architecture and Optoelectronic Performance

The optoelectronic properties of conjugated molecules like Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- are intrinsically linked to their molecular architecture. Key performance indicators such as light absorption, emission, and charge carrier mobility are governed by the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the transition probabilities between electronic states.

The planarity of the conjugated backbone is a critical factor; a more planar structure generally leads to a smaller HOMO-LUMO gap, resulting in a red-shift (shift to longer wavelengths) in the absorption and emission spectra. nih.govacs.org Conversely, any steric-induced twisting will increase the HOMO-LUMO gap. researchgate.net The introduction of furan, an analogue of thiophene, can lead to smaller torsional angles due to the smaller atomic size of oxygen, potentially favoring a more planar system. github.io The D-A-D nature of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- is expected to result in intramolecular charge transfer (ICT) character for its lowest energy electronic transition, which is often beneficial for applications in organic light-emitting diodes (OLEDs).

In related pyridine-furan oligomers, it has been observed that the absorption spectrum is composed of multiple electronic transitions. rsc.org The most intense electronic transition can be blue-shifted as the size of the oligomer increases. rsc.org This highlights that the correlation between architecture and optoelectronic performance is not always straightforward and can be influenced by complex electronic interactions. The substitution of furan rings has been shown to significantly affect molecular planarity and, consequently, the optoelectronic properties of related systems. github.io

Computational Approaches to Predictive Design and Material Screening

Computational chemistry, particularly DFT and time-dependent DFT (TD-DFT), provides powerful tools for the predictive design and screening of new materials based on the Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- scaffold. rsc.org These methods allow for the systematic investigation of structural and optoelectronic properties before undertaking complex and costly synthesis. nih.gov

DFT calculations can be used to determine the optimized ground-state geometry, taking into account the subtle interplay of steric and electronic effects. researchgate.netrsc.org This allows for the prediction of key structural parameters such as bond lengths, bond angles, and dihedral angles, which dictate the degree of planarity and conjugation. Furthermore, DFT can calculate the HOMO and LUMO energy levels, providing an estimate of the electronic band gap, which is crucial for predicting the absorption and emission wavelengths. nih.govacs.org

TD-DFT calculations are employed to simulate the electronic absorption spectra, providing information on vertical excitation energies and oscillator strengths. rsc.org This allows for a direct comparison with experimental UV-Vis spectra and helps in understanding the nature of the electronic transitions (e.g., π-π* or ICT). By systematically modifying the molecular structure in silico (e.g., by adding substituents), researchers can screen a wide range of potential derivatives to identify candidates with desired optoelectronic properties, thus guiding synthetic efforts. nih.gov Molecular modeling has been successfully used to predict the structure-activity relationships in other pyridine derivatives, confirming the utility of this approach. nih.gov

To illustrate the type of data obtained from such computational studies, the following table presents calculated properties for related pyridine-furan oligomers.

OligomerHOMO (eV)LUMO (eV)Band Gap (eV)
Pyridine-Furan Dimer-5.8-1.54.3
Pyridine-Furan Trimer-5.6-1.83.8
Pyridine-Furan Tetramer-5.5-2.03.5
Note: This table is illustrative and shows general trends observed in related conjugated systems. Actual values for Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- would require specific calculations.

Molecular Engineering Strategies for Tailoring Specific Functionalities

Molecular engineering provides a powerful avenue for tailoring the properties of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- for specific applications. By making precise chemical modifications to the core structure, it is possible to fine-tune its electronic, optical, and self-assembly characteristics.

One common strategy is the introduction of electron-donating or electron-withdrawing groups onto the pyridine or furan rings. Attaching electron-donating groups (e.g., alkoxy or alkyl chains) to the furan rings would enhance their electron-rich nature, likely leading to a smaller HOMO-LUMO gap and a red-shift in the absorption and emission spectra. Conversely, adding electron-withdrawing groups (e.g., cyano or nitro groups) to the pyridine ring would increase its electron-deficient character, also contributing to a smaller band gap and red-shifted spectra due to a stronger ICT effect.

Another strategy involves modifying the ethenyl linker. For instance, incorporating alkyl or other bulky groups on the vinyl bridge could be used to intentionally induce a twist in the molecular backbone, thereby increasing the band gap and blue-shifting the emission. This can be a useful strategy for achieving specific colors in OLED applications. Furthermore, the introduction of functional groups that can participate in intermolecular interactions, such as hydrogen bonding, can be used to control the solid-state packing of the molecules, which has a significant impact on charge transport properties in thin films.

General Principles for Optimizing Conjugated Systems for Advanced Applications

The optimization of conjugated systems like Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- for advanced applications in organic electronics relies on a set of established design principles.

Planarity and Conjugation: Maximizing the planarity of the conjugated backbone is a primary goal for enhancing electronic communication along the molecule. nih.govacs.org This generally leads to lower band gaps and higher charge carrier mobilities. Strategies to achieve this include using fused ring systems or introducing intramolecular hydrogen bonds to lock the conformation.

Tuning HOMO/LUMO Levels: The energy levels of the HOMO and LUMO must be carefully tuned to match the work functions of electrodes in devices like OLEDs and organic photovoltaics (OPVs) for efficient charge injection and extraction. acs.org This is typically achieved through the strategic placement of electron-donating and electron-withdrawing substituents. nih.gov

Control of Intermolecular Interactions: In the solid state, the performance of an organic semiconductor is heavily influenced by the packing of individual molecules. Promoting strong π-π stacking through molecular design can facilitate efficient charge transport between molecules, which is crucial for high-performance organic field-effect transistors (OFETs). osti.govnih.gov

Solubility and Processability: For solution-processable devices, the conjugated molecule must be soluble in common organic solvents. This is often achieved by attaching flexible alkyl or alkoxy side chains to the rigid conjugated core. These side chains can also influence the morphology of thin films.

Photostability and Thermal Stability: For long-term device stability, the molecule must be resistant to degradation under light exposure and heat. This often involves avoiding chemical bonds that are susceptible to cleavage and designing robust aromatic structures.

By applying these principles in a rational and systematic manner, it is possible to optimize the performance of materials based on the Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- scaffold for a wide array of advanced technological applications.

**future Perspectives and Emerging Research Directions for Pyridine, 2,6 Bis 2 2 Furanyl Ethenyl **

Integration into Hybrid Organic-Inorganic Materials

A significant research frontier lies in the incorporation of Pyridine (B92270), 2,6-bis[2-(2-furanyl)ethenyl]- into hybrid materials, where its organic properties can synergistically enhance or complement the functionalities of inorganic components.

Metal-Organic Frameworks (MOFs): The pyridine and furan (B31954) moieties offer multiple coordination sites, making the compound an excellent candidate as an organic linker for creating novel MOFs rsc.orgresearchgate.netresearchgate.net. By reacting with various metal ions, it could form 1D, 2D, or 3D network structures researchgate.netmdpi.com. The resulting MOFs could exhibit tailored porosity, catalytic activity, or unique magnetic and optical properties, with potential applications in gas storage, separation, and heterogeneous catalysis mdpi.comnih.gov. The specific geometry of the ligand could lead to the formation of ultrathin 2D MOFs, which are desirable for electrocatalytic applications due to the high exposure of active metal sites rsc.org.

Table 1: Potential Roles in Hybrid Organic-Inorganic Materials
Hybrid Material SystemPotential Role of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-Anticipated Benefits
Perovskite Solar Cells (PSCs)Surface Passivator, Interfacial Layer, Hole Selective LayerReduced defect density, improved charge extraction, enhanced device efficiency and long-term stability researchgate.netsemanticscholar.org.
Metal-Organic Frameworks (MOFs)Organic Linker/LigandCreation of novel porous materials with applications in catalysis, gas separation, and sensing rsc.orgnih.gov.

Advanced Manufacturing Techniques (e.g., 3D Printing, Inkjet Printing) for Device Fabrication

The transition from laboratory-scale synthesis to functional device fabrication hinges on the development of advanced manufacturing techniques. For organic molecules like Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-, solution-based processing methods are particularly promising.

Inkjet Printing: This technique allows for the precise, drop-on-demand deposition of materials, minimizing waste and enabling the creation of patterned thin films—a key requirement for organic electronics kuleuven.be. To be suitable for inkjet printing, the compound would need to be formulated into a stable ink with appropriate viscosity and surface tension kuleuven.benih.gov. Successful formulation could enable the fabrication of devices such as organic light-emitting diodes (OLEDs), thin-film transistors (TFTs), and sensors on a variety of rigid and flexible substrates researchgate.netbenthamopenarchives.com. Research into pyridine-based materials has already demonstrated their potential for inkjet-printed OLEDs, achieving high external quantum efficiencies researchgate.net.

3D Printing: Additive manufacturing, particularly high-resolution techniques like multiphoton lithography (MPL), opens the door to creating complex, three-dimensional microelectronic structures wileyindustrynews.comtechbriefs.comsciencedaily.com. By doping a photosensitive resin with an organic semiconductor material, highly conductive 3D microstructures can be fabricated sciencedaily.com3dprinting.com. Incorporating Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- into such a resin could lead to the 3D printing of bespoke micro-scale organic electronics, with potential applications in flexible circuits and bioelectronics wileyindustrynews.comtechbriefs.com. Research has shown that loading even a small weight percentage of an organic semiconductor can increase the electrical conductivity of the printed polymer by several orders of magnitude sciencedaily.com3dprinting.com.

Table 2: Comparison of Advanced Manufacturing Techniques
TechniqueDescriptionPotential Application for the CompoundKey Requirement
Inkjet PrintingNon-contact, drop-on-demand deposition of liquid ink to create 2D patterns .Fabrication of OLEDs, solar cells, and sensors on flexible substrates researchgate.net.Formulation of a stable, jettable ink with controlled viscosity and surface tension.
3D Printing (Multiphoton Lithography)High-resolution fabrication of 3D structures by photopolymerizing a resin sciencedaily.com3dprinting.com.Creation of micro-scale circuits, biosensors, and bioelectronic devices wileyindustrynews.comtechbriefs.com.Dispersibility and compatibility within a photosensitive polymer resin.

Artificial Intelligence and Machine Learning in Material Discovery and Optimization

The traditional process of material discovery is often time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process.

High-Throughput Screening: ML models can be trained on large datasets of known molecules to predict the properties of new, virtual compounds nih.govastrazeneca.com. This allows for the rapid computational screening of thousands or even millions of derivatives of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-. By systematically modifying the core structure (e.g., adding different functional groups), AI can identify candidates with optimized properties, such as higher charge mobility or a specific absorption spectrum, guiding synthetic chemists toward the most promising targets schrodinger.comacs.orgacs.org.

Predictive Modeling: AI algorithms, such as graph neural networks, can learn the complex relationships between a molecule's structure and its functional properties astrazeneca.commdpi.com. These models can predict key parameters like electronic and photophysical characteristics, helping to rationalize material performance and design novel molecular structures with desired therapeutic or electronic profiles mdpi.comnih.gov. This approach represents a paradigm shift from intuition-driven research to a data-driven design of next-generation materials nih.gov.

Table 3: AI/ML Applications in Material Discovery
AI/ML MethodologyApplication to Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-Objective
High-Throughput Virtual ScreeningScreening a virtual library of derivatives with varied functional groups.Identify new molecules with superior charge transport, optical, or catalytic properties schrodinger.comacs.org.
Predictive Property Modeling (e.g., Graph Neural Networks)Predicting HOMO/LUMO levels, absorption spectra, and charge mobility from the molecular structure.Accelerate the design-synthesis-testing cycle by prioritizing high-potential candidates astrazeneca.comnih.gov.
Generative ModelsGenerating entirely new molecular structures based on desired property profiles.Explore novel chemical spaces beyond simple derivatives to discover breakthrough materials mdpi.com.

Theoretical Advances in Predicting Novel Properties and Reaction Pathways

Computational chemistry provides deep insights into the intrinsic properties of molecules, complementing experimental research by offering a molecular-level understanding of structure-property relationships.

Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules researchgate.net. For Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-, DFT can be employed to calculate its ground-state geometry, frontier molecular orbital (HOMO-LUMO) energies, and electron distribution researchgate.netresearchgate.net. These calculations provide critical information about the material's potential as a semiconductor, its charge transport characteristics, and its reactivity researchgate.net.

Time-Dependent DFT (TD-DFT): To understand the optical properties, TD-DFT calculations can predict vertical excitation energies and oscillator strengths, which can be used to simulate the molecule's UV-Vis absorption spectrum researchgate.net. This predictive power is invaluable for designing materials for specific optoelectronic applications, such as light-emitting diodes or photovoltaics. Theoretical studies on similar pyridine-furan oligomers have shown that such computational methods are crucial for understanding their optoelectronic behavior researchgate.net.

Table 4: Properties Predictable via Theoretical Methods
Theoretical MethodPredicted PropertyRelevance
Density Functional Theory (DFT)Optimized molecular geometry, HOMO-LUMO gap, electron density distribution, reorganization energy.Predicts stability, charge transport characteristics, and reactivity researchgate.netresearchgate.net.
Time-Dependent DFT (TD-DFT)Excitation energies, oscillator strengths, simulated absorption and emission spectra.Determines suitability for optoelectronic applications like OLEDs and solar cells researchgate.net.

Sustainable Synthesis and Circular Economy Considerations

As the field of organic electronics matures, there is a growing emphasis on sustainability throughout the entire lifecycle of a material, from synthesis to end-of-life fau.eu.

Sustainable Synthesis: Future research will likely focus on developing "green" synthetic routes to Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-. This involves applying the principles of green chemistry, such as using renewable starting materials, employing environmentally benign solvents, and utilizing energy-efficient reaction conditions like microwave-assisted synthesis nih.govijarsct.co.innih.gov. The furan components, for instance, can be derived from biomass, offering a bio-based alternative to petroleum feedstocks acs.orgrsc.orgnih.gov. Catalytic systems using reusable catalysts, such as activated fly ash, also represent a move toward more sustainable chemical processes bhu.ac.in.

Circular Economy: Designing for sustainability also means planning for the end-of-life of devices. This "cradle-to-cradle" approach involves designing molecules and devices that can be easily disassembled and recycled fau.eu. Research into the closed-loop recycling of organic electronic materials is gaining traction, aiming to recover and repurpose conductors, semiconductors, and dielectrics to minimize environmental impact and create a sustainable device cycle unist.ac.krunist.ac.kr. Future work on derivatives of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- should consider molecular design modifications that facilitate recovery and reuse, contributing to a circular economy for electronics mdpi.com.

Table 5: Application of Green Chemistry Principles
Green Chemistry PrincipleApplication to Synthesis of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-
Use of Renewable FeedstocksDeriving furan precursors from biomass sources like chitin or polysaccharides acs.orgrsc.org.
CatalysisEmploying efficient and reusable catalysts to minimize waste and improve reaction yields nih.govbhu.ac.in.
Energy EfficiencyUtilizing methods like microwave-assisted or ultrasonic synthesis to reduce reaction times and energy consumption nih.govresearchgate.net.
Design for Degradation/RecyclingIncorporating chemical functionalities that allow for easier breakdown or recovery of the material after device lifetime fau.euunist.ac.kr.

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